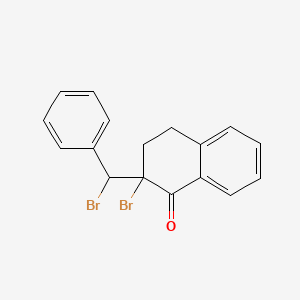
2-Bromo-2-(bromo(phenyl)methyl)-3,4-dihydro-1(2H)-naphthalenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ブロモ-2-(ブロモ(フェニル)メチル)-3,4-ジヒドロ-1(2H)-ナフタレンオンは、ブロモ化ナフタレンオン類に属する有機化合物です。この化合物は、ナフタレンオンコアに2つの臭素原子とフェニル基が結合していることを特徴としています。そのユニークな構造的特徴と反応性により、有機合成や様々な科学研究分野において注目されています。
準備方法
2-ブロモ-2-(ブロモ(フェニル)メチル)-3,4-ジヒドロ-1(2H)-ナフタレンオンの合成は、一般的に適切な前駆体の臭素化を伴います。一般的な方法の1つには、臭素またはN-ブロモスクシンイミド(NBS)を臭素化剤として用いた、2-(フェニルメチル)-3,4-ジヒドロ-1(2H)-ナフタレンオンの臭素化が含まれます。反応は通常、ジクロロメタンまたはクロロホルムなどの不活性溶媒中で、選択的臭素化を確保するために制御された温度条件下で行われます。
化学反応の分析
2-ブロモ-2-(ブロモ(フェニル)メチル)-3,4-ジヒドロ-1(2H)-ナフタレンオンは、以下のものを含む様々な種類の化学反応を起こします。
置換反応: 臭素原子は、アミン、チオール、またはアルコキシドなどの求核剤によって置換され、新しい誘導体の生成につながります。
脱離反応: 塩基性条件下で、化合物はアルケンを生成する脱離反応を起こす可能性があります。
酸化と還元: 化合物は酸化または還元されて異なる酸化状態を形成することができ、これは様々な合成用途に役立ちます。
これらの反応で一般的に使用される試薬には、水酸化ナトリウム、tert-ブトキシドカリウムなどの塩基、過マンガン酸カリウムまたは過酸化水素などの酸化剤が含まれます。形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究への応用
2-ブロモ-2-(ブロモ(フェニル)メチル)-3,4-ジヒドロ-1(2H)-ナフタレンオンは、科学研究においていくつかの応用があります。
有機合成: 医薬品や農薬など、より複雑な有機分子の合成における中間体として役立ちます。
医薬品化学: 化合物の構造的特徴により、特に特定の酵素や受容体に作用する新薬開発の候補となります。
材料科学: ポリマーや液晶など、ユニークな特性を持つ新しい材料の開発に使用できます。
生物学的調査: 化合物は、抗菌剤や抗癌剤としての可能性を含む、ブロモ化有機化合物の生物系への影響を調査するために使用できます。
科学的研究の応用
2-Bromo-2-(bromo(phenyl)methyl)-3,4-dihydro-1(2H)-naphthalenone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the development of new materials with unique properties, such as polymers and liquid crystals.
Biological Studies: The compound can be used to study the effects of brominated organic compounds on biological systems, including their potential as antimicrobial or anticancer agents.
作用機序
2-ブロモ-2-(ブロモ(フェニル)メチル)-3,4-ジヒドロ-1(2H)-ナフタレンオンの作用機序は、臭素原子とフェニル基を介した分子標的との相互作用を含みます。臭素原子は求電子置換反応に関与することができ、フェニル基はタンパク質または他の生体分子中の芳香族残基とのπ-π相互作用に関与することができます。これらの相互作用は、酵素または受容体の活性を調節し、様々な生物学的効果をもたらす可能性があります。
類似化合物との比較
2-ブロモ-2-(ブロモ(フェニル)メチル)-3,4-ジヒドロ-1(2H)-ナフタレンオンは、他のブロモ化ナフタレンオンや関連化合物と比較することができます。
2-ブロモ-2-(メトキシ(フェニル)メチル)マロンニトリル: この化合物は、類似の臭素化構造を有していますが、2番目の臭素原子の代わりにメトキシ基を持つため、反応性と用途が異なります。
2-ヨード-2-(メトキシ(フェニル)メチル)マロンニトリル: 前の化合物と類似していますが、ヨウ素原子を持つため、化学的性質と反応性が影響を受ける可能性があります。
2-ブロモ-2-メチルプロパン: ナフタレンオンコアがないため、反応性が異なる、有機合成で使用されるより単純な臭素化化合物です。
これらの比較は、2-ブロモ-2-(ブロモ(フェニル)メチル)-3,4-ジヒドロ-1(2H)-ナフタレンオンのユニークな構造的特徴と反応性を強調し、様々な科学研究分野で価値のある化合物となっています。
生物活性
2-Bromo-2-(bromo(phenyl)methyl)-3,4-dihydro-1(2H)-naphthalenone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₈H₁₈Br₂O, with a molecular weight of approximately 396.15 g/mol. The compound features a naphthalene core with brominated phenyl groups, contributing to its unique reactivity and biological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism and synthesis of endogenous compounds .
- Antioxidant Activity : Preliminary studies indicate that this compound exhibits antioxidant properties, potentially reducing oxidative stress in cellular systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
- Antimicrobial Properties : Research has suggested that this compound possesses antimicrobial activity against various bacterial strains. This could be linked to its ability to disrupt bacterial cell membranes or inhibit key metabolic processes within the pathogens .
In Vitro Studies
In vitro studies have demonstrated the potential of this compound in various biological assays:
- Cell Viability Assays : The compound was tested on human cancer cell lines, showing significant cytotoxic effects at micromolar concentrations. The IC50 values ranged from 5 to 15 µM depending on the cell line .
- Antioxidant Activity : Using DPPH and ABTS radical scavenging assays, the compound exhibited notable antioxidant activity, with IC50 values comparable to established antioxidants such as ascorbic acid .
Case Studies
Several case studies have highlighted the biological relevance of this compound:
- Cancer Treatment : A study investigated its effects on breast cancer models where it was found to induce apoptosis in cancerous cells while sparing normal cells. The mechanism was attributed to the activation of intrinsic apoptotic pathways .
- Neuroprotective Effects : Another case study focused on neuroprotection in models of neurodegenerative diseases. The compound demonstrated the ability to cross the blood-brain barrier and exert neuroprotective effects by reducing inflammation and promoting neuronal survival .
Data Table: Summary of Biological Activities
特性
CAS番号 |
78364-65-5 |
|---|---|
分子式 |
C17H14Br2O |
分子量 |
394.1 g/mol |
IUPAC名 |
2-bromo-2-[bromo(phenyl)methyl]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H14Br2O/c18-15(13-7-2-1-3-8-13)17(19)11-10-12-6-4-5-9-14(12)16(17)20/h1-9,15H,10-11H2 |
InChIキー |
IXNZDXYMRGOCOZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)C2=CC=CC=C21)(C(C3=CC=CC=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















